1-(3-fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione
Description
1-(3-Fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 3. The molecule features a 3-fluorobenzyl group at position 1 and a p-tolyl (4-methylphenyl) substituent at position 4 (Figure 1).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-13-5-7-16(8-6-13)21-10-9-20(17(22)18(21)23)12-14-3-2-4-15(19)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRLNBWTNPIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods involving multi-step reactions. Generally, the process includes:
- Formation of the Pyrazine Ring : This is typically done via the condensation of appropriate precursors such as diketones with primary amines.
- Substitution Reactions : The introduction of the 3-fluorobenzyl and p-tolyl groups can be accomplished through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. A study highlighted that various pyrazine compounds, including those similar to this compound, demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with a pyrazine core can act as effective inhibitors for several enzymes. For instance:
- Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase activity. These studies typically report IC50 values in the low micromolar range, indicating strong inhibitory potential against this enzyme involved in melanin biosynthesis .
Antioxidant Activity
Several studies have reported that pyrazine derivatives possess antioxidant properties. The antioxidant activity is often attributed to the ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties may contribute to the compound's potential in preventing oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of disk diffusion assays and determined minimum inhibitory concentrations (MICs) for various strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Target Compound | 8 | P. aeruginosa |
Case Study 2: Enzyme Inhibition
In a study focused on tyrosinase inhibitors, several derivatives were tested for their inhibitory effects. The results indicated that compounds with similar structural features to this compound showed competitive inhibition.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound X | 25 | Competitive |
| Compound Y | 30 | Non-competitive |
| Target Compound | 20 | Competitive |
Comparison with Similar Compounds
The pyrazine-dione scaffold is structurally analogous to several heterocyclic systems, including isoindoline-diones, quinoxaline-diones, and pyrido-pyrazine-diones. Below is a detailed comparison of 1-(3-fluorobenzyl)-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione with key analogs, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Position Matters : The 3-fluorobenzyl group in the target compound may enhance membrane permeability compared to the para-fluorophenyl group in ME-2 .
- Core Structure Influences Bioactivity: Quinoxaline-diones () exhibit antitubercular activity, whereas isoindoline-diones () show analgesic effects, highlighting the role of the heterocyclic core in target specificity.
Physicochemical and Spectroscopic Comparisons
| Property | Target Compound | ME-2 (Pyrazoline) | 7-Bromopyrido-pyrazine-dione | Quinoxaline-dione (2b) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~340 (estimated) | 356.39 | 384 (from GC-MS) | ~300–350 (estimated) |
| TLC Rf Value | Not reported | 0.38 | Not reported | Not reported |
| 1H NMR Features | Aromatic δ 7.2–7.8 | δ 1.28 (methylene), 3.65 (dd) | δ 7.81–7.84 (aromatic) | δ 3.12–3.15 (piperazine CH2) |
| Solubility | Likely low (hydrophobic groups) | Moderate (hydrazinyloxy side chain) | Low (bromine increases hydrophobicity) | Variable (depends on substituents) |
Notes:
- The target compound’s lack of polar side chains (cf. ME-2’s hydrazinyloxy group) may limit aqueous solubility, necessitating formulation optimization for in vivo studies .
- NMR shifts in the aromatic region (δ 7.2–7.8) align with fluorobenzyl and p-tolyl protons, distinct from pyrazoline methylene signals in ME-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
